molecular formula C7H9BrN2O B12932762 5-Bromo-4-isopropoxypyrimidine

5-Bromo-4-isopropoxypyrimidine

Cat. No.: B12932762
M. Wt: 217.06 g/mol
InChI Key: IAAVNZWDQRLMKA-UHFFFAOYSA-N
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Description

5-Bromo-4-isopropoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA. The presence of a bromine atom at the 5-position and an isopropoxy group at the 4-position makes this compound a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-isopropoxypyrimidine typically involves the bromination of pyrimidine derivatives. One common method is the bromination of 4-isopropoxypyrimidine using bromine or other brominating agents such as sodium monobromoisocyanurate (SMBI). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-isopropoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K_2CO_3), and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh_3)_4) and bases like potassium phosphate (K_3PO_4) are used in the presence of an organic solvent like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a 5-amino-4-isopropoxypyrimidine derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a 5-phenyl-4-isopropoxypyrimidine derivative.

Mechanism of Action

The mechanism of action of 5-Bromo-4-isopropoxypyrimidine involves its interaction with nucleic acids and enzymes. The bromine atom and isopropoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can affect the compound’s binding affinity to its molecular targets. In biological systems, it may act as an inhibitor of nucleic acid synthesis by incorporating into DNA or RNA and causing chain termination or mutations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-isopropoxypyrimidine is unique due to the presence of both a bromine atom and an isopropoxy group, which confer specific reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

5-bromo-4-propan-2-yloxypyrimidine

InChI

InChI=1S/C7H9BrN2O/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,1-2H3

InChI Key

IAAVNZWDQRLMKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=NC=C1Br

Origin of Product

United States

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